molecular formula C25H23N5O5 B11690399 N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11690399
M. Wt: 473.5 g/mol
InChI Key: PKGOMDVOMPDFSP-GPUXLSGUSA-N
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Description

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including dimethylamino, nitro, and hydrazinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-(dimethylamino)benzaldehyde and 2-hydroxy-5-nitrobenzaldehyde. These intermediates undergo condensation reactions with appropriate hydrazine derivatives to form the hydrazone linkages. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as controlled temperature and pH, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the hydrazinyl group can form stable complexes with metal ions, influencing various biochemical pathways.

Properties

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H23N5O5/c1-29(2)20-10-8-17(9-11-20)14-22(27-24(32)18-6-4-3-5-7-18)25(33)28-26-16-19-15-21(30(34)35)12-13-23(19)31/h3-16,31H,1-2H3,(H,27,32)(H,28,33)/b22-14-,26-16+

InChI Key

PKGOMDVOMPDFSP-GPUXLSGUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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